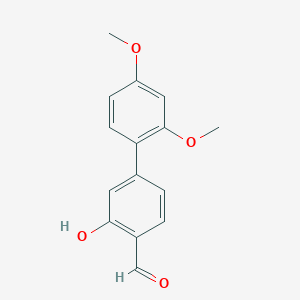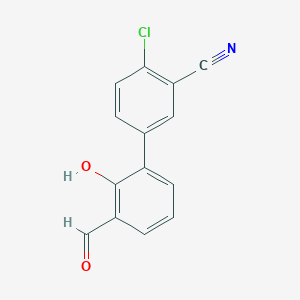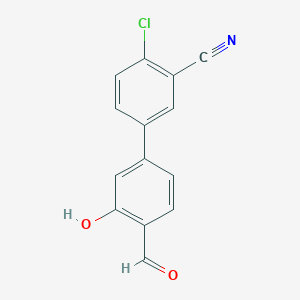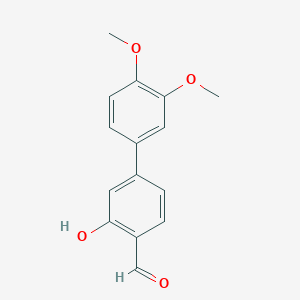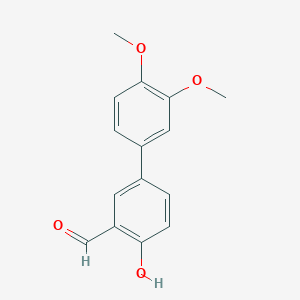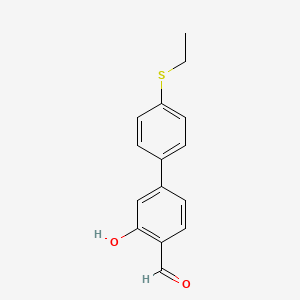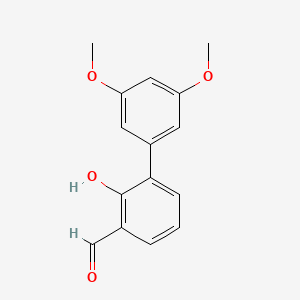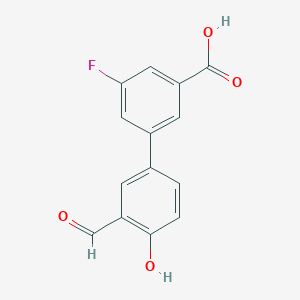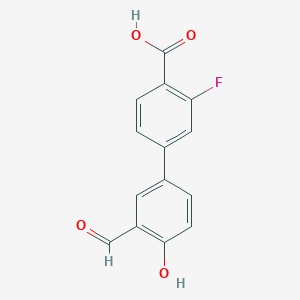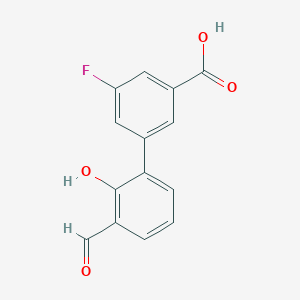
6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) is a compound of interest in the scientific research community due to its ability to act as an inhibitor of aryl hydrocarbon receptor (AhR) activation. This compound has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology. In
作用机制
The mechanism of action of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) is believed to involve the inhibition of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% activation. 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% is a ligand-activated transcription factor that is involved in the regulation of a number of cellular processes, including cell growth and differentiation. By inhibiting the activation of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%, 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) is thought to interfere with the ability of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% to regulate these processes and, thus, potentially reduce the risk of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) have yet to be fully elucidated. However, the compound has been shown to inhibit the activation of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%, which is thought to interfere with the ability of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% to regulate certain cellular processes. In addition, the compound has been found to possess anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
The use of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) in laboratory experiments has a number of advantages and limitations. The main advantage of this compound is its ability to inhibit the activation of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%, which is thought to interfere with the ability of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% to regulate certain cellular processes. In addition, the compound has been found to possess anti-inflammatory and anti-oxidant properties. However, the compound is not approved for use in humans and, therefore, its use in laboratory experiments is limited.
未来方向
The potential applications of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) are still being explored. Further research is needed to fully elucidate the biochemical and physiological effects of this compound and to determine its potential therapeutic applications. In addition, further research is needed to develop more efficient synthesis methods for this compound and to explore its potential use in other fields, such as drug development. Finally, further research is needed to determine the safety and efficacy of this compound for use in humans.
合成方法
The synthesis of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) is achieved through a three-step process. The first step involves the reaction of 3-fluorophenol with formaldehyde in the presence of an acid catalyst to form the desired product. The second step involves the reaction of the product with sodium hydroxide to form a salt. The third and final step involves the reaction of the salt with hydrochloric acid to form the desired compound.
科学研究应用
6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology. In particular, this compound has been studied for its ability to act as an inhibitor of aryl hydrocarbon receptor (6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%) activation. 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% activation has been linked to a number of diseases and conditions, including cancer, and the inhibition of this receptor has been proposed as a potential therapeutic approach.
属性
IUPAC Name |
3-fluoro-5-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-11-5-9(4-10(6-11)14(18)19)12-3-1-2-8(7-16)13(12)17/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFOEFGSMSAHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685249 |
Source


|
| Record name | 5-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Carboxy-5-fluorophenyl)-2-formylphenol | |
CAS RN |
1261969-41-8 |
Source


|
| Record name | 5-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

